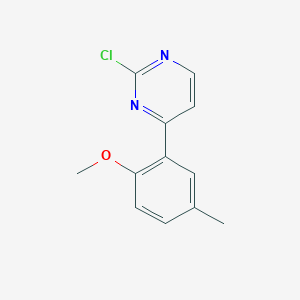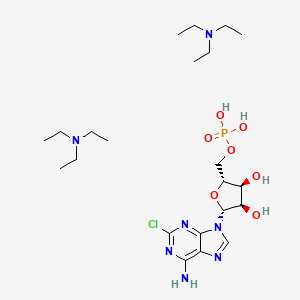![molecular formula C14H18O5 B13856196 3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid is an organic compound with the molecular formula C14H18O5 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid typically involves the esterification of benzoic acid derivatives with 3-[(2-methylpropan-2-yl)oxy]-3-oxopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzoic acids, sulfonic acids, halogenated benzoic acids.
科学研究应用
3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-[(2-Methylpropan-2-yl)oxy]benzoic acid
- 3-[(2-Methylpropan-2-yl)oxy]-3-oxopropanoic acid
- 3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl benzoate
Uniqueness
3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C14H18O5 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-12(15)7-8-18-11-6-4-5-10(9-11)13(16)17/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
InChI 键 |
FEBBFJZQRHLYGR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOC1=CC=CC(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
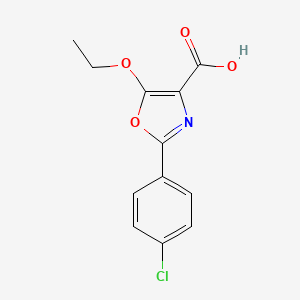
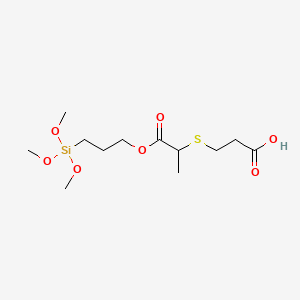
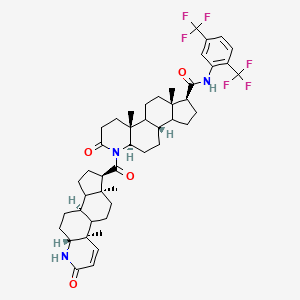
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)
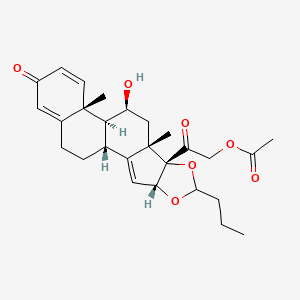
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)



![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

